Nitration vs. Bromination Synthetic Yield
1-Bromo-2,4-dimethyl-5-nitrobenzene can be synthesized via direct nitration of 2,6-dimethylbromobenzene using fuming nitric acid, achieving a high isolated crude yield of 10 g from 10 g of starting material (quantitative conversion) . In contrast, alternative methods such as nitration of 2,4-dimethylbromobenzene with 60% nitric acid provide a lower crude yield of 6.5 g from 9 g of starting material (72% yield), demonstrating that the choice of starting isomer and reaction conditions significantly impacts synthetic efficiency .
| Evidence Dimension | Isolated Crude Yield |
|---|---|
| Target Compound Data | 10 g crude product (from 10 g 2,6-dimethylbromobenzene; ~100% crude yield) |
| Comparator Or Baseline | Synthesis from 2,4-dimethylbromobenzene with 60% HNO₃ |
| Quantified Difference | Approximately 28 percentage point higher crude yield |
| Conditions | Target: fuming nitric acid, AcOH, 0 °C to 80 °C ; Comparator: 60% HNO₃, room temperature, overnight |
Why This Matters
Higher synthetic yield reduces procurement cost per gram of usable intermediate and minimizes waste in multi-step sequences.
